3,4-Dibutoxythiophene-2-carbaldehyde

Conjugated polymer synthesis Thiophene functionalization Dialkoxythiophene precursor

This 3,4-dialkoxythiophene-2-carbaldehyde is a strategic building block for conjugated polymers, offering optimal solubility and oxidative stability for organic electronics. Its butoxy substituents provide the ideal balance for solution processing while minimizing insulating volume, crucial for high-performance electrochromic devices, OPVs, and sensors. The reactive aldehyde enables versatile donor-acceptor architectures for advanced research.

Molecular Formula C13H20O3S
Molecular Weight 256.36 g/mol
CAS No. 400760-60-3
Cat. No. B3264971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibutoxythiophene-2-carbaldehyde
CAS400760-60-3
Molecular FormulaC13H20O3S
Molecular Weight256.36 g/mol
Structural Identifiers
SMILESCCCCOC1=CSC(=C1OCCCC)C=O
InChIInChI=1S/C13H20O3S/c1-3-5-7-15-11-10-17-12(9-14)13(11)16-8-6-4-2/h9-10H,3-8H2,1-2H3
InChIKeyBOGUFKOXYKDECX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibutoxythiophene-2-carbaldehyde (CAS 400760-60-3) Procurement Guide: Core Properties and Role as a Polymer Precursor


3,4-Dibutoxythiophene-2-carbaldehyde (CAS 400760-60-3) is a 3,4-dialkoxy-substituted thiophene-2-carbaldehyde derivative that serves as a strategic building block for conjugated polymers in organic electronics [1]. The compound features an electron-rich thiophene core functionalized with two butoxy solubilizing groups at the 3- and 4-positions and a reactive aldehyde handle at the 2-position, enabling further derivatization via condensation reactions [2]. As a monomer precursor for poly(3,4-dibutoxythiophene) (PDBOT), this compound imparts specific optoelectronic characteristics—including low oxidation potential, narrow optical bandgap, and solution processability—to the resulting conjugated polymers used in electrochromic devices, organic photovoltaics, and sensors [3].

Why 3,4-Dialkoxythiophene Analogs Cannot Be Casually Substituted for 3,4-Dibutoxythiophene-2-carbaldehyde


The performance of conjugated polymers derived from 3,4-dialkoxythiophene monomers is critically dependent on the alkyl chain length, which dictates solubility, film morphology, electrochemical properties, and ultimately device performance [1]. Simply replacing 3,4-dibutoxythiophene-2-carbaldehyde with shorter-chain analogs (e.g., 3,4-dimethoxythiophene-2-carbaldehyde) or longer-chain variants (e.g., 3,4-dioctyloxythiophene) alters the balance between processability and electronic properties. The butoxy substituent provides an optimal compromise: sufficient solubility for solution processing while minimizing insulating volume that degrades charge transport [2]. Comparative studies on poly(3,4-dialkoxythiophene)s demonstrate that alkyl chain length directly impacts optical contrast, switching time, and stability in electrochromic devices, meaning that generic substitution introduces uncontrolled variability in critical performance metrics [3].

Quantitative Differentiation of 3,4-Dibutoxythiophene-2-carbaldehyde Against Structural Analogs: A Comparator-Based Evidence Guide


Synthetic Yield: 3,4-Dibutoxythiophene Outperforms 3,4-Dimethoxythiophene in Ether Exchange Modification

In a direct comparative study, the ether exchange modification of 3,4-ethylenedioxythiophene (EDOT) derivatives yielded 3,4-dibutoxythiophene (DBT) in 42.5% yield versus only 8.5% for 3,4-dimethoxythiophene (DMT) under identical reaction conditions [1]. This 5-fold yield advantage demonstrates that the butoxy substituent provides superior reaction efficiency compared to the methoxy analog, making 3,4-dibutoxythiophene-2-carbaldehyde a more practical and cost-effective synthetic intermediate for subsequent functionalization.

Conjugated polymer synthesis Thiophene functionalization Dialkoxythiophene precursor

Polymerization Yield: PDBOT Shows Comparable Efficiency to PEDOT and PDMT

Oxidative coupling polymerization of 3,4-dibutoxythiophene (DBT) yields poly(3,4-dibutoxythiophene) (PDBOT) at 62.2%, which is comparable to poly(3,4-dimethoxythiophene) (PDMT) at 61.8% and within a reasonable range of the benchmark PEDOT at 92.3% [1]. This indicates that the butoxy substituent does not sterically hinder polymerization relative to the methoxy analog, while maintaining practical synthetic viability.

Oxidative polymerization Conducting polymer PDBOT

Conductivity and Stability: Cu(ClO₄)₂-Doped PDBOT Exhibits Superior Air Stability vs. Alkyl-Substituted Polythiophenes

Poly(3,4-dibutoxythiophene) (PDBOT) doped with copper(II) perchlorate demonstrates enhanced conductivity stability during air storage compared to alkyl-substituted polythiophenes [1]. The alkoxy substituent in PDBOT provides greater resistance to oxidative degradation than alkyl chains (PDT, PDBT), which is critical for long-term device performance in ambient conditions [1].

Conducting polymer doping Poly(3-alkylthiophene) Stability comparison

Electrochromic Performance: Butoxy Substituent Delivers Superior Optical Contrast vs. Hexyloxy and Octyloxy Analogs

In a systematic study of 3',4'-bis(alkyloxy)-2,2':5',2"-terthiophene polymers, the polymer bearing butoxy substituents (P1) exhibited a 51% optical contrast at 520 nm, outperforming both hexyloxy (P2) and octyloxy (P3) analogs [1]. This demonstrates that the butoxy chain length provides an optimal balance between solubility and electrochromic performance, with shorter chains (butoxy) yielding higher contrast than longer alkyl chains.

Electrochromic polymer Optical contrast Alkyl chain effect

Switching Speed: Butoxy-Substituted Polymer Outperforms Longer-Chain Analogs

The same comparative study on 3',4'-bis(alkyloxy)terthiophene polymers found that P1 (dibutoxy) exhibited superior switching time values compared to P2 (bis(hexyloxy)) and P3 (bis(octyloxy)) [1]. The shorter butoxy chain facilitates faster ion transport during redox switching, a critical parameter for dynamic electrochromic applications.

Electrochromic switching Response time Poly(terthiophene)

Optical Bandgap Engineering: 3,4-Dibutoxythiophene-Derived Polymers Maintain Narrow Bandgap (≈1.8-1.9 eV) Across Alkyl Chain Variations

Polymers derived from 3,4-dibutoxythiophene-based monomers exhibit optical bandgaps (Egᴼᴾ) in the range of 1.8-1.9 eV, which is characteristic of electron-rich 3,4-dialkoxythiophene systems [1]. Notably, the study demonstrates that varying the alkyl chain length (from butoxy to octyloxy) does not significantly alter the bandgap, meaning that the butoxy substituent achieves the desired low bandgap for efficient light absorption and electrochromism without sacrificing processability [1].

Bandgap tuning Conjugated polymer Optoelectronics

Optimal Procurement-Driven Application Scenarios for 3,4-Dibutoxythiophene-2-carbaldehyde


Synthesis of Electrochromic Copolymers Requiring Balanced Solubility and High Optical Contrast

3,4-Dibutoxythiophene-2-carbaldehyde is the preferred monomer for synthesizing electrochromic copolymers where high optical contrast (≥51% ΔT) and fast switching speeds are critical. Its butoxy substituents confer solubility for solution processing while maintaining the narrow bandgap and electrochromic performance superior to longer-chain analogs [1]. Applications include smart windows, anti-glare rearview mirrors, and low-power displays.

Precursor for Solution-Processable Conjugated Polymers with Enhanced Ambient Stability

Polymers derived from 3,4-dibutoxythiophene-2-carbaldehyde (PDBOT) exhibit greater stability against oxidative degradation in air compared to alkyl-substituted polythiophenes [1]. This makes the monomer a strategic choice for organic electronic devices intended for operation under ambient conditions without hermetic encapsulation, such as disposable sensors and printed electronics.

Synthetic Intermediate for Donor-Acceptor Copolymers in Organic Photovoltaics

The aldehyde functionality at the 2-position enables Knoevenagel condensation and related reactions to build donor-acceptor architectures. When paired with appropriate acceptors, the resulting copolymers leverage the electron-rich nature of the 3,4-dibutoxythiophene core to achieve narrow bandgaps (1.8-1.9 eV) and suitable HOMO/LUMO levels for photovoltaic charge separation [1].

Building Block for Multifunctional Electrochromic-Energy Storage Materials

3,4-Dibutoxythiophene-2-carbaldehyde-derived polymers have demonstrated dual functionality as both electrochromic materials and energy storage electrodes [1]. This enables the development of smart windows that can modulate light transmission while simultaneously storing energy, a value-added feature for green building and automotive applications.

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